3-chloro-4-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide 3-chloro-4-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1421497-35-9
VCID: VC4653245
InChI: InChI=1S/C17H14ClNO4S3/c1-23-14-6-5-12(9-13(14)18)26(21,22)19-10-11-4-7-16(25-11)17(20)15-3-2-8-24-15/h2-9,19H,10H2,1H3
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Cl
Molecular Formula: C17H14ClNO4S3
Molecular Weight: 427.93

3-chloro-4-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

CAS No.: 1421497-35-9

Cat. No.: VC4653245

Molecular Formula: C17H14ClNO4S3

Molecular Weight: 427.93

* For research use only. Not for human or veterinary use.

3-chloro-4-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide - 1421497-35-9

Specification

CAS No. 1421497-35-9
Molecular Formula C17H14ClNO4S3
Molecular Weight 427.93
IUPAC Name 3-chloro-4-methoxy-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide
Standard InChI InChI=1S/C17H14ClNO4S3/c1-23-14-6-5-12(9-13(14)18)26(21,22)19-10-11-4-7-16(25-11)17(20)15-3-2-8-24-15/h2-9,19H,10H2,1H3
Standard InChI Key WRHNJYYPNWVTRY-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Cl

Introduction

Synthesis Methods

The synthesis of such a compound would likely involve multiple steps, including:

  • Thiophene Ring Formation: Thiophene rings can be synthesized using methods like the Gewald reaction, which involves elemental sulfur, malononitrile, and an appropriate aldehyde or ketone .

  • Benzenesulfonamide Synthesis: This typically involves the reaction of benzene with chlorosulfonic acid followed by amination .

  • Coupling Reactions: To link the thiophene and benzenesulfonamide moieties, coupling reactions such as Suzuki or Heck reactions might be employed.

Potential Applications

Compounds with similar structures have shown potential in various biological applications:

  • Anticancer Activity: Some sulfonamide derivatives exhibit anticancer properties by inhibiting enzymes or interacting with cellular targets .

  • Anti-inflammatory Activity: Thiophene-based compounds have been explored for their anti-inflammatory effects, often through inhibition of enzymes like 5-lipoxygenase .

Research Findings

While specific data on 3-chloro-4-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is not available, related compounds have demonstrated promising biological activities. For instance, thiophene derivatives have shown cytotoxic activity against cancer cell lines , and sulfonamides are known for their antimicrobial and anticancer properties .

Data Tables

Given the lack of specific data on this compound, we can create a hypothetical table based on the properties of similar compounds:

PropertyHypothetical ValueNotes
Molecular WeightApproximately 450 g/molEstimated based on similar compounds
Melting Point150-200°CTypical range for organic compounds
SolubilityModerate in DMSO, DMFCommon solvents for organic compounds
Biological ActivityPotential anticancer or anti-inflammatory effectsBased on related compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator